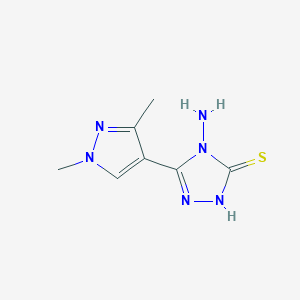

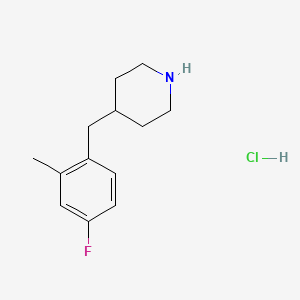

![molecular formula C29H23NO4 B1341367 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 946716-21-8](/img/structure/B1341367.png)

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic molecule that likely serves as a building block in synthetic chemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests its utility in peptide synthesis, where it is commonly used to protect amino groups during the coupling of amino acid residues. The biphenyl moiety could contribute to the rigidity and planarity of the molecule, potentially affecting its binding properties.

Synthesis Analysis

The synthesis of molecules containing the fluorenylmethoxycarbonyl group can be intricate, involving multiple steps to ensure the correct attachment of the Fmoc group to the desired molecular scaffold. In the context of the provided papers, while there is no direct synthesis of the compound , the methodologies described could be relevant. For instance, the synthesis of N-alkylhydroxylamines with the Fmoc group as described in paper involves a K2CO3-catalyzed N-alkylation, which could be a step in the synthesis of the target compound. This step is crucial for introducing the Fmoc-protected amino group into the molecule.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of the Fmoc group and a biphenyl system. The Fmoc group is a bulky, aromatic moiety that can influence the overall conformation and reactivity of the molecule. The biphenyl system, consisting of two phenyl rings connected by a single bond, can allow for a certain degree of rotational freedom, which might be restricted due to steric hindrance from the Fmoc group and the additional carboxylic acid functionality.

Chemical Reactions Analysis

The Fmoc group is known for its role in protecting the amino group during peptide synthesis, and it can be removed under basic conditions, typically using piperidine. The biphenyl carboxylic acid moiety could be involved in various chemical reactions, such as coupling reactions to extend the molecule or to introduce additional functional groups. The specific reactivity of the compound would depend on the other substituents present and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The Fmoc group is non-polar and hydrophobic, which could affect the solubility of the compound in various solvents. The carboxylic acid group, on the other hand, is polar and can participate in hydrogen bonding, potentially increasing the compound's solubility in polar solvents. The molecule's stability, melting point, and reactivity would be determined by the interplay between these functional groups and the overall molecular architecture.

Scientific Research Applications

Peptide Synthesis

The compound, often associated with the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protective group, is a cornerstone in the solid-phase synthesis of peptides. The preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides, employs a key step of diastereoselective amidomethylation. This method facilitates the large-scale preparation of Fmoc-β2hXaa-OH, indicating its vital role in peptide research and drug development (Šebesta & Seebach, 2003).

Solid-Phase Synthesis Linkers

The synthesis and application of novel linkers based on the phenylfluorenyl moiety for solid-phase synthesis have been reported. These linkers exhibit higher acid stability compared to standard trityl resins and allow for the immobilization and subsequent high-yield, high-purity release of carboxylic acids and amines upon TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).

Self-Assembled Structures

Research into the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids reveals that these compounds can form various morphologies such as flower-like and tube-like structures under different conditions. This opens avenues for the design of novel self-assembled architectures with potential applications in nanotechnology and material science (Gour et al., 2021).

Fluorophore Development

A novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of a related compound, demonstrates strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence characteristics make it an excellent candidate for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Chemical Reactivity Studies

The study of intramolecular interactions between a sulphur atom and a methoxycarbonyl group in fluorene systems has shown to significantly affect chemical reactivity. This research provides insights into the complex behaviors of molecular structures and their implications for synthetic chemistry (Nakanishi et al., 1986).

Mechanism of Action

Target of Action

Fmoc (9h-fluoren-9-ylmethoxycarbonyl) compounds are generally used in peptide synthesis . They are known to protect amino groups during the synthesis process .

Mode of Action

The Fmoc group in 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid acts as a protective group for amines and amino acids during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process . The Fmoc group can be selectively removed under mildly basic conditions, allowing for the controlled addition of amino acids in peptide synthesis .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .

Result of Action

The result of the action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is the successful synthesis of peptides with a specific sequence of amino acids . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the controlled assembly of peptides .

Action Environment

The action of 2’-(Fmoc-aminomethyl)-biphenyl-2-carboxylic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound . For instance, the Fmoc group can be selectively removed under mildly basic conditions .

Safety and Hazards

properties

IUPAC Name |

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO4/c31-28(32)26-16-8-7-11-21(26)20-10-2-1-9-19(20)17-30-29(33)34-18-27-24-14-5-3-12-22(24)23-13-4-6-15-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDFSBJCAJQPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

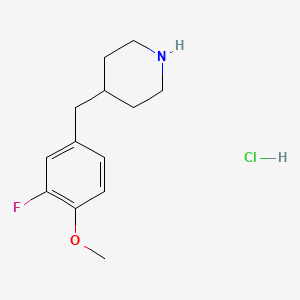

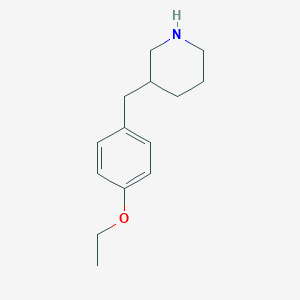

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

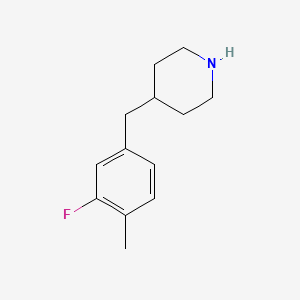

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)